2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one
Description
Chemical Structure and Properties
The compound 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one (CAS: 850932-97-7) features a morpholine ring linked via a ketone to a sulfonyl-substituted indole moiety. Key properties include:
- Molecular formula: C₂₁H₂₀ClN₃O₃S (based on ).
- Molecular weight: 432.9 g/mol.
- XLogP3: 2.6, indicating moderate lipophilicity .
- Topological polar surface area (TPSA): 77 Ų, suggesting moderate solubility in polar solvents .
- Rotatable bonds: 5, reflecting conformational flexibility .
Analytical methods for confirmation include:
Properties
IUPAC Name |
2-(1-methylindol-3-yl)sulfonyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-16-10-14(12-4-2-3-5-13(12)16)22(19,20)11-15(18)17-6-8-21-9-7-17/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAZXNUVNFBYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity against Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related compounds. The findings revealed that certain derivatives exhibited potent cytotoxic activity against multiple cancer types.
| Compound Type | Cell Line | IC50 (nM) |
|---|---|---|
| Indole Derivative | HeLa (Cervical) | TBD |
| Indole Derivative | A549 (Lung) | 25 |
| Indole Derivative | MCF7 (Breast) | 30 |
Neuropharmacological Effects
The presence of a morpholine ring suggests that this compound may interact with neurotransmitter systems, potentially influencing conditions such as depression and anxiety.
Neuropharmacological Assessment
Research focusing on similar compounds has indicated their ability to act as selective serotonin reuptake inhibitors (SSRIs). This suggests potential applications in treating mood disorders.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Significant cytotoxicity against various cancer cell lines |
| Neuropharmacological Effects | Potential modulation of serotonin and dopamine receptors |
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors, influencing biological pathways. The sulfonyl group can also participate in interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Morpholine-Indole Derivatives
Compound A : 2-[(2-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one (CAS: 339097-80-2)
- Molecular weight : 271.76 g/mol .
- Key difference : Replaces the indole-sulfonyl group with a chlorophenyl-sulfanyl moiety.
- The sulfanyl group (–S–) is less electron-withdrawing than sulfonyl (–SO₂–), altering reactivity in electrophilic substitutions .
Compound B : 1-(1H-Indol-3-yl)-2-morpholin-4-ylethane-1,2-dione (CAS: 5625-89-8)
- Molecular weight : 258.27 g/mol .
- Key difference : Contains a diketone (dione) group instead of sulfonyl.
- Impact : Higher hydrogen-bond acceptor count (3 vs. 4 in the target compound) and TPSA (62.4 vs. 77 Ų), suggesting enhanced solubility but reduced membrane permeability .
Compound C : 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one ()
Physicochemical and Pharmacological Properties
*Estimated based on structural analogs.
Key Observations :
Lipophilicity : The target compound’s higher XLogP3 (2.6) suggests better membrane permeability than Compound B (1.4) but may require formulation adjustments for solubility .
Conformational Flexibility : The target’s 5 rotatable bonds allow diverse binding modes compared to rigid analogs like Compound B .
Bioactivity : Compound C’s benzothiazole group correlates with reported antimicrobial activity, hinting that the indole-sulfonyl group in the target compound could target similar pathways .
Biological Activity
The compound 2-[(1-methyl-1H-indol-3-yl)sulfonyl]-1-(morpholin-4-yl)ethan-1-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.35 g/mol. The compound features an indole ring, a sulfonyl group, and a morpholine moiety, which contribute to its biological activity.
Research indicates that the compound exhibits a range of biological activities, primarily through the following mechanisms:
- Antioxidant Activity : The indole structure is known for its ability to scavenge free radicals. Studies have shown that similar indole derivatives can inhibit reactive oxygen species (ROS) generation and lipid peroxidation, suggesting that this compound may also possess antioxidant properties .
- Antiproliferative Effects : Compounds with similar structures have demonstrated significant antiproliferative activities against various cancer cell lines, including HeLa and MCF-7 cells. For instance, an analog showed IC50 values of 0.34 μM against MCF-7 cells, indicating strong potential as an anticancer agent .
- Inhibition of Tubulin Polymerization : Some derivatives of indole have been shown to inhibit tubulin polymerization, which is critical for cancer cell division. This mechanism may lead to cell cycle arrest in the G2/M phase, contributing to their antiproliferative effects .
Biological Activity Overview
The biological activities of This compound can be summarized as follows:
Case Studies
Several studies highlight the biological activity of compounds related to This compound :
- Indole Derivative Study : A study on a related indole derivative demonstrated its ability to reduce TNF-α release in macrophages, showcasing anti-inflammatory potential alongside its antioxidant properties .
- Cancer Cell Studies : In vitro studies revealed that certain indole-based compounds induced apoptosis in cancer cells through mechanisms involving tubulin inhibition and cell cycle arrest .
- Antibacterial Activity : Some derivatives showed promising antibacterial effects against strains like Salmonella typhi and Bacillus subtilis, with IC50 values indicating strong inhibition compared to standard drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
